3-Bromo-5-(methylthio)benzaldehyde
Description
3-Bromo-5-(methylthio)benzaldehyde is a brominated aromatic aldehyde featuring a methylthio (-SMe) substituent at the 5-position and a bromine atom at the 3-position of the benzene ring. For instance, brominated benzaldehydes are frequently used as precursors in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom . The methylthio group may enhance electron density at specific positions, influencing regioselectivity in subsequent reactions .
Properties
IUPAC Name |
3-bromo-5-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVRLBVSJNZLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methylthio)benzaldehyde typically involves the bromination of 5-(methylthio)benzaldehyde. One common method is to react 5-(methylthio)benzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
5-(methylthio)benzaldehyde+Br2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 3-Bromo-5-(methylthio)benzoic acid.
Reduction: 3-Bromo-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- Intermediate in Synthesis: 3-Bromo-5-(methylthio)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for various substitution reactions, making it versatile in synthetic pathways .
-
Biological Studies:
- Enzyme-Catalyzed Reactions: The compound is utilized in studies investigating enzyme-catalyzed reactions involving aldehydes. Its structure allows researchers to explore how modifications affect enzymatic activity and specificity.
- Material Science:
Case Study 1: Synthesis of Unsymmetrical Triarylmethanes
A recent study demonstrated the use of this compound in synthesizing unsymmetrical triarylmethanes through a thiomethylation reaction using BFSMe. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in complex organic synthesis .
| Reaction Conditions | Yield (%) |
|---|---|
| BFSMe (2 equiv), 60 °C | 37 |
| BFSMe (4 equiv), 80 °C | 68 |
Case Study 2: Oxidation Reactions
The aldehyde group of this compound can be oxidized to form the corresponding carboxylic acid. This transformation has been explored using various oxidizing agents such as potassium permanganate, providing insights into the reactivity of aldehydes with different oxidants .
| Oxidizing Agent | Product |
|---|---|
| KMnO | 3-Bromo-5-(methylthio)benzoic acid |
| CrO | 3-Bromo-5-(methylthio)benzoic acid |
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methylthio)benzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a mechanism involving the formation of a transition state and the subsequent departure of the bromide ion. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 3-Bromo-5-(methylthio)benzaldehyde, highlighting differences in substituents and physicochemical properties:
Physicochemical Properties
- Boiling Point and Density : While direct data for this compound are unavailable, its oxime derivative (3-Bromo-5-(trifluoromethyl)benzaldehyde oxime) has a predicted boiling point of 258.3±40.0 °C and density of 1.65±0.1 g/cm³ .
- Solubility: Methoxymethyl-substituted analogs (e.g., 3-Bromo-5-(methoxymethyl)benzaldehyde) exhibit improved solubility in polar solvents compared to non-polar derivatives .
Biological Activity
3-Bromo-5-(methylthio)benzaldehyde is an aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C8H7BrOS
- Molecular Weight : 219.11 g/mol
- CAS Number : 1289063-08-6
The compound features a bromine atom and a methylthio group attached to a benzaldehyde moiety, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the aldehyde functional group allows for interactions with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, suggesting a potential role in reducing oxidative stress.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines, possibly through apoptosis induction.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity in vitro. The following table summarizes its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.075 | Induction of apoptosis and inhibition of Bcl-2 |
| Hs578T (Triple-Negative) | 0.033 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 0.620 | Induction of cell cycle arrest |
Case Studies
-
Study on Antiproliferative Effects :
- A study published in MDPI investigated the effects of various substituted benzaldehydes, including this compound, on breast cancer cells. The results indicated a strong correlation between structural modifications and biological activity, with the compound showing potent inhibition at nanomolar concentrations .
- Mechanistic Insights :
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
